Beta-Amyloid (1-13) originates from the proteolytic processing of the amyloid precursor protein, which occurs primarily in neuronal tissues. The full-length amyloid precursor protein is cleaved by beta-secretase, producing a C-terminal fragment that is further processed by gamma-secretase to yield various lengths of amyloid-beta peptides, including Beta-Amyloid (1-40) and Beta-Amyloid (1-42). The specific fragment Beta-Amyloid (1-13) represents an early segment in this processing pathway.
Beta-Amyloid (1-13) is classified as a neuropeptide and falls under the category of amyloid peptides. It is characterized by its propensity to misfold and aggregate, leading to neurotoxic effects that are implicated in neurodegenerative diseases, particularly Alzheimer’s disease.
The synthesis of Beta-Amyloid (1-13) can be achieved through solid-phase peptide synthesis techniques. Various protocols have been developed to enhance yield and purity while minimizing aggregation during synthesis. For example, the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry allows for efficient stepwise addition of amino acids while maintaining the integrity of the peptide chain.
The synthesis typically involves:
Recent advances have also introduced methods for reducing oxidation during synthesis, which can improve yields significantly .
Beta-Amyloid (1-13) consists of 13 amino acids, with its sequence being critical for its biological activity. The structure is intrinsically disordered, which contributes to its ability to aggregate into fibrils.
Studies utilizing nuclear magnetic resonance spectroscopy have provided insights into the conformational dynamics of Beta-Amyloid peptides. These studies indicate that even short fragments like Beta-Amyloid (1-13) can adopt multiple conformations in solution, influencing their aggregation propensity .
Beta-Amyloid (1-13) can undergo several chemical reactions:
The aggregation process is influenced by factors such as pH, temperature, and concentration. Techniques like thioflavin T fluorescence assays are commonly used to monitor aggregation kinetics .
The mechanism by which Beta-Amyloid (1-13) contributes to neurotoxicity involves its aggregation into insoluble plaques that disrupt cell function. These aggregates can induce oxidative stress and inflammation in surrounding neuronal tissues.
Research indicates that oligomeric forms of amyloid-beta are particularly toxic as they can interfere with synaptic function and promote apoptotic pathways in neurons .
Beta-Amyloid (1-13) is soluble in organic solvents like dimethyl sulfoxide but tends to aggregate in aqueous environments. Its physical state changes with concentration and temperature.
The chemical stability of Beta-Amyloid (1-13) can be affected by environmental conditions such as pH and ionic strength. It exhibits a tendency to form hydrogen bonds which facilitate its aggregation into higher-order structures.
Studies have shown that modifications in environmental conditions significantly affect the stability and aggregation behavior of Beta-Amyloid peptides .
Beta-Amyloid (1-13) serves as an important model for studying the mechanisms underlying Alzheimer's disease. Its synthesis and characterization are crucial for:
Beta-amyloid (Aβ) peptides, including the N-terminal fragment Aβ(1-13), derive from the sequential proteolytic processing of the Amyloid Precursor Protein (APP). APP is a type I transmembrane glycoprotein traversing the secretory and endocytic pathways, where it encounters the secretases responsible for its cleavage [8]. The amyloidogenic pathway—yielding Aβ fragments—requires initial cleavage by β-site APP-cleaving enzyme 1 (BACE1), followed by γ-secretase-mediated intramembrane proteolysis [1] [6].
BACE1 is an aspartyl protease with its active site positioned within the acidic lumen of endosomes and trans-Golgi compartments (pH 4.5 optimal). It cleaves APP at the Asp+1 residue of the Aβ domain, generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99) [6] [8]. This cleavage is the rate-limiting step in Aβ biogenesis and determines the N-terminal sequence homogeneity of Aβ peptides, including Aβ(1-13). Key characteristics of BACE1 include:
Table 1: Key Enzymes in Aβ(1-13) Biogenesis
Enzyme | Type | Cleavage Site on APP | Primary Location | Impact on Aβ(1-13) |
---|---|---|---|---|
BACE1 | Aspartyl protease | Met671-Asp672 | Endosomes, trans-Golgi | Generates N-terminus |
γ-Secretase | Multiprotein complex | Val711-Ile712 (Aβ40) | Plasma membrane, endosomes | Determines C-terminus heterogeneity |
γ-Secretase is an intramembrane-cleaving protease complex comprising presenilin (PS1 or PS2), nicastrin, PEN-2, and APH-1. It processes C99 to release Aβ peptides of varying lengths (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD) [1] [4]. For Aβ(1-13), γ-secretase activity indirectly influences fragment availability through two mechanisms:
The Aβ(1-13) fragment (sequence: DAEFRHDSGYEVH) exhibits conformational plasticity influenced by environmental factors. Unlike full-length Aβ, it lacks the hydrophobic C-terminal domain critical for fibril formation but retains N-terminal motifs essential for early oligomerization [1] [7].
Solution NMR studies reveal that Aβ(1-13) is intrinsically disordered in aqueous buffers but adopts ordered structures in membrane-mimetic environments:
Table 2: Structural States of Aβ(1-13) Under Experimental Conditions
Environment | Dominant Conformation | Key Stabilizing Forces | Biological Implication |
---|---|---|---|
Aqueous solution | Random coil | Electrostatic repulsion (E3, E11) | Low aggregation propensity |
SDS micelles | α-helix (residues 2–7) | Hydrophobic packing, H-bonding | Membrane interaction interface |
Anionic lipid bilayers | β-strand (1–5), loop (7–12) | Salt bridges, van der Waals | Oligomer nucleation on neuronal membranes |
All-atom MD simulations (100–500 ns) highlight mechanisms driving Aβ(1-13) self-assembly:
Aβ(1-13) undergoes co- and post-translational modifications that modulate its aggregation kinetics and receptor interactions.
Table 3: Impact of PTMs on Aβ(1-13) Properties
Modification | Site | Catalyst/Context | Structural Consequence | Functional Outcome |
---|---|---|---|---|
Methionine oxidation | M35 | ROS, H2O2 | Disrupted hydrophobic core | Non-fibrillar oligomer accumulation |
Zinc coordination | H6, H13 | Synaptic Zn²⁺ release | β-hairpin formation | Pore formation in membranes |
Serine phosphorylation | S8 | Casein kinase 2 (CK2) | Increased N-terminal charge | Reduced BACE1 cleavage efficiency |
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7